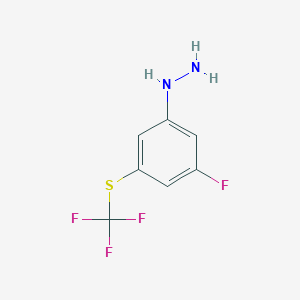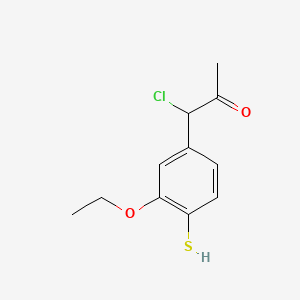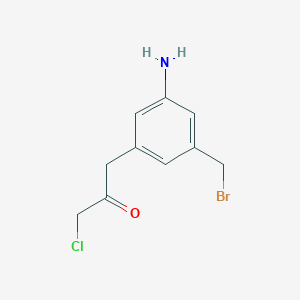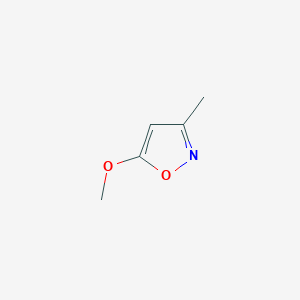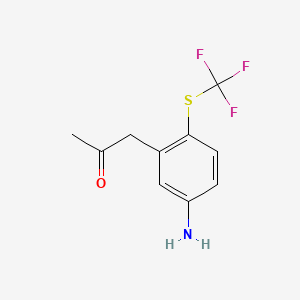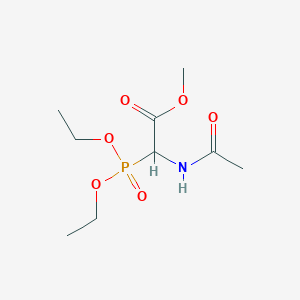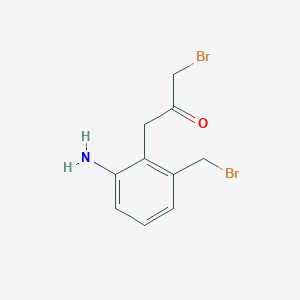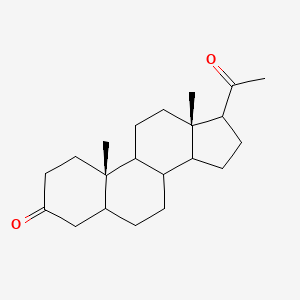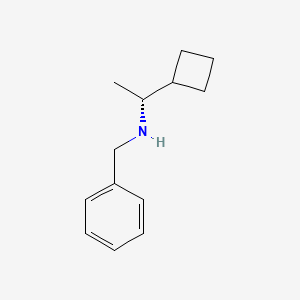
(R)-N-benzyl-1-cyclobutylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-benzyl-1-cyclobutylethanamine is a chiral amine compound characterized by the presence of a benzyl group attached to the nitrogen atom and a cyclobutyl group attached to the ethanamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-benzyl-1-cyclobutylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and cyclobutylcarboxylic acid.
Formation of Intermediate: The cyclobutylcarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acid chloride is then reacted with benzylamine to form an amide intermediate.
Reduction: The amide intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield ®-N-benzyl-1-cyclobutylethanamine.
Industrial Production Methods
In an industrial setting, the production of ®-N-benzyl-1-cyclobutylethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-N-benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Substituted amines or ethers.
Aplicaciones Científicas De Investigación
®-N-benzyl-1-cyclobutylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-N-benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-benzyl-1-cyclobutylethanamine: The enantiomer of the compound with similar structural features but different stereochemistry.
N-benzyl-1-cyclopropylethanamine: A structurally similar compound with a cyclopropyl group instead of a cyclobutyl group.
N-benzyl-1-cyclohexylethanamine: A compound with a cyclohexyl group, differing in ring size.
Uniqueness
®-N-benzyl-1-cyclobutylethanamine is unique due to its specific chiral configuration and the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(1R)-N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3/t11-/m1/s1 |
Clave InChI |
VSIGGXVZUYOVCJ-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1CCC1)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


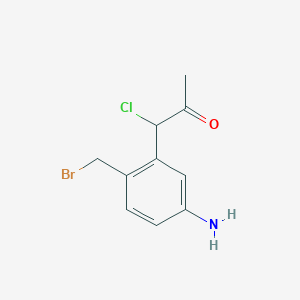
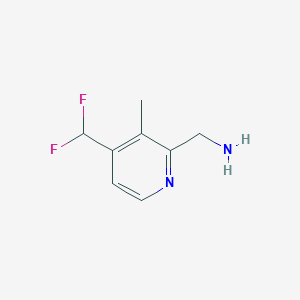

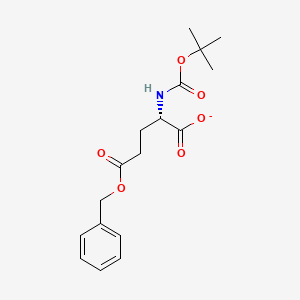
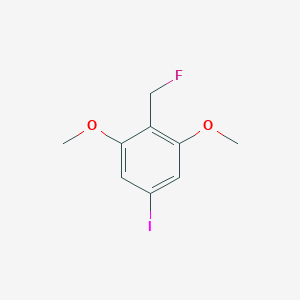
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
